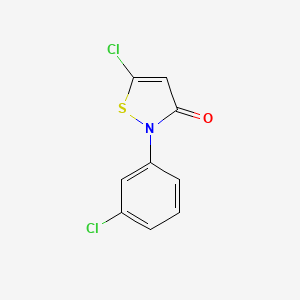
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one is a chemical compound that belongs to the class of isothiazolones Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one typically involves the reaction of 3-chlorophenyl isothiocyanate with chlorine in the presence of a suitable solvent. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process.
化学反応の分析
Types of Reactions
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学的研究の応用
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and resistance.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in pharmaceutical formulations.
Industry: It is used as a preservative in various products, including paints, adhesives, and personal care products.
作用機序
The antimicrobial activity of 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. Additionally, it may inhibit essential enzymes within the microbial cells, further contributing to its antimicrobial effects.
類似化合物との比較
Similar Compounds
- 2-methyl-4-isothiazolin-3-one
- 1,2-benzisothiazolin-3-one
- 4,5-dichloro-2-octyl-4-isothiazolin-3-one
Uniqueness
Compared to similar compounds, 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one stands out due to its dual chlorine substitution, which enhances its antimicrobial properties. This makes it particularly effective in applications where strong antimicrobial activity is required.
特性
分子式 |
C9H5Cl2NOS |
|---|---|
分子量 |
246.11 g/mol |
IUPAC名 |
5-chloro-2-(3-chlorophenyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H5Cl2NOS/c10-6-2-1-3-7(4-6)12-9(13)5-8(11)14-12/h1-5H |
InChIキー |
NSHFBMJAFSKJIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















